Neohancoside B

Description

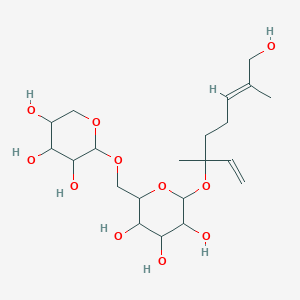

Structure

2D Structure

Properties

CAS No. |

146763-56-6 |

|---|---|

Molecular Formula |

C21H36O11 |

Molecular Weight |

464.5 g/mol |

IUPAC Name |

2-[(6E)-8-hydroxy-3,7-dimethylocta-1,6-dien-3-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol |

InChI |

InChI=1S/C21H36O11/c1-4-21(3,7-5-6-11(2)8-22)32-20-18(28)16(26)15(25)13(31-20)10-30-19-17(27)14(24)12(23)9-29-19/h4,6,12-20,22-28H,1,5,7-10H2,2-3H3/b11-6+ |

InChI Key |

DPZKDTYWRPFLJI-IZZDOVSWSA-N |

SMILES |

CC(=CCCC(C)(C=C)OC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)CO |

Isomeric SMILES |

C/C(=C\CCC(C)(C=C)OC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)/CO |

Canonical SMILES |

CC(=CCCC(C)(C=C)OC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)CO |

Synonyms |

neohancoside B |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide on Bioactive Compounds from Cynanchum auriculatum

A Note to the Reader: The initial request specified a focus on "Neohancoside B" from Cynanchum auriculatum. A comprehensive search of scientific literature and chemical databases did not yield any information on a compound with this name. Therefore, this guide has been developed to focus on well-documented, pharmacologically significant compounds isolated from Cynanchum auriculatum, namely the C21-steroidal glycoside caudatin and the acetophenone cynandione A , to fulfill the core requirements of the request.

This technical guide provides a detailed overview of the extraction, isolation, and biological activities of key bioactive compounds from the medicinal plant Cynanchum auriculatum. It is intended for researchers, scientists, and drug development professionals.

Core Bioactive Compounds of Cynanchum auriculatum

Cynanchum auriculatum Royle ex Wight is a perennial vine whose roots are used in traditional medicine. Phytochemical investigations have revealed two major classes of bioactive compounds: C21-steroidal glycosides and acetophenones.[1]

-

C21-Steroidal Glycosides: This is the most abundant class of compounds in C. auriculatum, with over 171 identified.[1] Caudatin and its derivatives are primary representatives of this class and are known for their significant anti-tumor activities.[1]

-

Acetophenones: These phenolic compounds, such as cynandione A, are recognized for their neuroprotective, hepatoprotective, and anti-inflammatory properties.[1]

Quantitative Data on Extraction and Biological Activity

The following tables summarize quantitative data related to the extraction and biological activity of representative compounds from C. auriculatum.

Table 1: Extraction Yields of Caudatin and 4'-hydroxyacetophenone

| Compound | Plant Part | Extraction Method | Yield | Reference |

| Caudatin | Flowers | Enzymolysis-surfactant-assisted homogenate ultrasound (ESHU) | 40.35 ± 1.82 µg/g | [2] |

| 4'-hydroxyacetophenone | Flowers | Enzymolysis-surfactant-assisted homogenate ultrasound (ESHU) | 83.23 ± 3.79 µg/g | [2] |

Table 2: Cytotoxic Activity of C21-Steroidal Glycosides from C. auriculatum

| Compound/Extract | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Caudatin | SMMC-7721 (Hepatocellular carcinoma) | MTT | 24.95 | [3] |

| Caudatin-2,6-dideoxy-3-O-methy-β-D-cymaropyranoside | SMMC-7721 (Hepatocellular carcinoma) | MTT | 13.49 | [3] |

| Unnamed C21-Steroidal Glycoside (CG) | SGC-7901 (Gastric carcinoma) | Not specified | 12.2 - 16.4 | [4] |

| Auriculoside A | SGC-7901 (Gastric carcinoma) | Not specified | 23.2 - 36.7 | [4] |

| Compound 1 (new C21-steroidal glycoside) | SW480 (Colon adenocarcinoma) | Not specified | 8.76 ± 1.36 | [5] |

| Compound 1 (new C21-steroidal glycoside) | MDA-MB-231 (Breast adenocarcinoma) | Not specified | 11.23 ± 1.08 | [5] |

| Compound 5 (new C21-steroidal glycoside) | SW480 (Colon adenocarcinoma) | Not specified | 11.21 ± 1.24 | [5] |

| Compound 5 (new C21-steroidal glycoside) | MDA-MB-231 (Breast adenocarcinoma) | Not specified | 10.97 ± 1.73 | [5] |

| Compound 8 (new C21-steroidal glycoside) | SW480 (Colon adenocarcinoma) | Not specified | 17.90 ± 1.77 | [5] |

| Compound 8 (new C21-steroidal glycoside) | MDA-MB-231 (Breast adenocarcinoma) | Not specified | 12.07 ± 1.13 | [5] |

Experimental Protocols

Extraction and Isolation of Caudatin

This protocol is adapted from a mammosphere assay-guided isolation procedure.[1]

-

Extraction:

-

Ground samples of dried C. auriculatum roots are extracted with methanol.

-

The methanol extract is concentrated under reduced pressure.

-

The residue is suspended in water and partitioned with ethyl acetate.

-

The ethyl acetate fraction, containing the C21-steroidal glycosides, is concentrated.

-

-

Chromatographic Purification:

-

Silica Gel Chromatography: The concentrated ethyl acetate fraction is loaded onto a silica gel column and eluted with a chloroform:methanol (20:1) solvent system.

-

C18 Column Chromatography: Fractions showing activity are further purified on a C18 reversed-phase column.

-

Gel Filtration: Subsequent purification is performed using gel filtration chromatography (e.g., Sephadex).

-

High-Performance Liquid Chromatography (HPLC): Final purification to yield pure caudatin is achieved via HPLC.

-

Caption: Workflow for the extraction and isolation of caudatin.

Cytotoxicity Evaluation using MTT Assay

This is a generalized protocol for determining the cytotoxic effects of isolated compounds on cancer cell lines.[6][7]

-

Cell Plating:

-

Seed cells (e.g., SMMC-7721, SW480) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (e.g., caudatin) in culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

-

Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

Signaling Pathways

GR/YAP Signaling Pathway (Caudatin)

Caudatin has been shown to inhibit the formation of breast cancer stem cells by inducing the degradation of the glucocorticoid receptor (GR). This, in turn, blocks the nuclear accumulation of Yes-associated protein (YAP), a transcriptional co-activator, and subsequent transcription of its target genes which are involved in cell proliferation and stemness.[4]

Caption: Caudatin-mediated inhibition of the GR/YAP signaling pathway.

NF-κB Signaling Pathway (Acetophenones and Flavonoids)

Extracts of Cynanchum species, rich in acetophenones and flavonoids, have demonstrated anti-inflammatory effects. A key mechanism is the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. In response to inflammatory stimuli like TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Bioactive compounds from C. auriculatum can inhibit this pathway, thereby reducing inflammation.

Caption: Inhibition of the NF-κB signaling pathway by C. auriculatum compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Extraction of 4'-hydroxyacetophenone and caudatin from Cynanchum auriculatum flowers using enzymolysis-green surfactant assisted homogenate ultrasound method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Caudatin Isolated from Cynanchum auriculatum Inhibits Breast Cancer Stem Cell Formation via a GR/YAP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 7. MTT assay protocol | Abcam [abcam.com]

An In-Depth Technical Guide to a C21-Steroidal Glycoside from Cynanchum auriculatum Roots

This technical guide provides a comprehensive overview of the isolation, structural elucidation, and biological activities of C21-steroidal glycosides derived from the roots of Cynanchum auriculatum. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of associated signaling pathways.

Introduction

Cynanchum auriculatum Royle ex Wight is a traditional medicinal plant whose roots have been a source of various bioactive compounds. Among these, C21-steroidal glycosides have garnered significant attention for their diverse pharmacological effects, including potent antitumor and neuroprotective properties. These compounds are characterized by a C21 steroidal aglycone linked to one or more sugar moieties. This guide will focus on the methodologies for studying these molecules and present key findings related to their biological activities.

Isolation and Purification of C21-Steroidal Glycosides

The isolation of C21-steroidal glycosides from Cynanchum auriculatum roots is a multi-step process involving extraction, fractionation, and chromatographic purification. The following is a generalized protocol based on methodologies reported in the scientific literature.

Experimental Protocol: Isolation and Purification

1. Plant Material and Extraction:

-

Air-dried and powdered roots of Cynanchum auriculatum are extracted exhaustively with 95% ethanol at room temperature.

-

The ethanol extract is then concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, typically chloroform and ethyl acetate.

-

The chloroform and ethyl acetate fractions, which are enriched with C21-steroidal glycosides, are collected and concentrated.[1]

3. Column Chromatography:

-

The active fraction (e.g., chloroform fraction) is subjected to column chromatography on a silica gel column.

-

A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled.

4. Further Purification:

-

The pooled fractions are further purified using repeated column chromatography, which may include silica gel, Sephadex LH-20, and reversed-phase C18 silica gel columns.

-

High-Performance Liquid Chromatography (HPLC) is often used as a final purification step to obtain individual C21-steroidal glycosides in high purity.

5. Structural Elucidation:

-

The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.[2][3]

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed structure of the aglycone and the sugar moieties, as well as the glycosidic linkages.[3]

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Chemical Methods: Acid hydrolysis is used to identify the constituent monosaccharides.

-

Experimental Workflow for Isolation and Purification

Caption: A generalized workflow for the isolation and purification of C21-steroidal glycosides.

Biological Activities and Quantitative Data

C21-steroidal glycosides from Cynanchum auriculatum have demonstrated significant cytotoxic effects against various cancer cell lines and neuroprotective properties.

Cytotoxic Activity

Numerous studies have reported the in vitro cytotoxic activity of these compounds. The half-maximal inhibitory concentration (IC50) values are commonly used to quantify this activity.

| Compound Name/Fraction | Cell Line | IC50 (µM) | Reference |

| Caudatin-2,6-dideoxy-3-O-methy-β-D-cymaropyranoside | SMMC-7721 (Hepatocellular carcinoma) | 13.49 | [4] |

| Caudatin | SMMC-7721 (Hepatocellular carcinoma) | 24.95 | [4] |

| Cynanotins 5, 9, 10 | HL-60, SMMC-7721, A-549, MCF-7, SW480 | 11.4 - 36.7 | [5] |

| Cynanotin 11 | HL-60, SMMC-7721, MCF-7, SW480 | 12.2 - 30.8 | [5] |

| Unnamed New Glycosides (1, 5, 8, 10, 22) | SW480 (Colon adenocarcinoma) | 8.76 - 17.90 | [2] |

| Unnamed New Glycosides (1, 5, 8, 10, 22) | MDA-MB-231 (Breast adenocarcinoma) | 10.97 - 12.07 | [2] |

Neuroprotective Activity

Several C21-steroidal glycosides have shown protective effects against oxidative stress-induced neuronal cell damage.

| Compound Name | Cell Line | Protective Effect | Reference |

| Cynsaccatol Q and Saccatol K | PC12 (Pheochromocytoma) | Increased cell viability to 74-92% at 0.1-10 µM against H₂O₂-induced damage | [6] |

| Cynsaccatols I, N, O, S | PC12 (Pheochromocytoma) | Significant inhibition of H₂O₂-induced apoptosis at 1 µM | [7] |

Experimental Protocols for Biological Activity Assessment

Cytotoxicity Assay (MTT Assay)

Objective: To determine the inhibitory effect of a C21-steroidal glycoside on the proliferation of cancer cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the purified C21-steroidal glycoside and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells after treatment with a C21-steroidal glycoside.

Protocol:

-

Cell Treatment: Cells are seeded in a 6-well plate and treated with the C21-steroidal glycoside at the desired concentrations for a specific time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

-

Cell Lysis: Cells treated with the C21-steroidal glycoside are harvested and lysed to release cellular proteins.

-

Protein Quantification: The total protein concentration in the cell lysate is determined using a protein assay (e.g., Bradford assay).

-

Caspase-3 Activity Measurement: A specific amount of protein lysate is incubated with a caspase-3 substrate (e.g., Ac-DEVD-pNA). The cleavage of the substrate by active caspase-3 releases a chromophore (pNA), which can be quantified by measuring the absorbance at 405 nm.

-

Data Analysis: The caspase-3 activity is expressed as the fold increase compared to the untreated control.

Signaling Pathways

Apoptosis Induction Pathway

C21-steroidal glycosides from Cynanchum auriculatum have been shown to induce apoptosis in cancer cells, often through a caspase-dependent mechanism. While the complete pathway is still under investigation, a plausible model involves the activation of the intrinsic (mitochondrial) pathway.

Proposed Apoptosis Signaling Pathway

Caption: A proposed intrinsic apoptosis pathway initiated by a C21-steroidal glycoside.

Neuroprotection Pathway

The neuroprotective effects of certain C21-steroidal glycosides from Cynanchum auriculatum have been linked to the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[6][8]

Neuroprotective Signaling Pathway

Caption: The Nrf2-ARE signaling pathway involved in the neuroprotective effects of C21-steroidal glycosides.

Conclusion

The C21-steroidal glycosides from the roots of Cynanchum auriculatum represent a promising class of natural products with significant therapeutic potential. Their demonstrated cytotoxic and neuroprotective activities warrant further investigation for the development of novel drugs. This guide provides a foundational understanding of the key experimental methodologies and biological pathways associated with these compounds, serving as a valuable resource for researchers in the field. Future studies should focus on elucidating the precise molecular targets and further detailing the signaling cascades to fully harness the therapeutic capabilities of these natural compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Eight new C21-steroidal glycosides from the roots of Cynanchum auriculatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Three New Steroidal Glycosides from the Roots of Cynanchum auriculatum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotection of two C21 steroidal glycosides from Cynanchum auriculatum against H2O2-induced damage on PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C21 steroidal glycosides with cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. C21 steroidal glycosides from Cynanchum auriculatum and their neuroprotective effects against H2O2-induced damage in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Known Analogs of C21-Steroidal Glycosides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of known C21-steroidal glycoside analogs, with a focus on their anti-cancer properties. It includes a compilation of their biological activities, detailed experimental protocols for key assays, and an elucidation of their mechanism of action through signaling pathway diagrams.

Core Concepts of C21-Steroidal Glycosides

C21-steroidal glycosides are a class of naturally occurring compounds characterized by a 21-carbon steroid aglycone linked to one or more sugar moieties.[1][2] These compounds are predominantly found in plants of the Apocynaceae family, particularly in the genera Cynanchum and Marsdenia.[1][2] They have garnered significant interest in the field of drug discovery due to their diverse and potent biological activities, most notably their cytotoxic effects against various cancer cell lines.[1][2]

Known Analogs and Their Biological Activities

A number of C21-steroidal glycosides have been isolated and characterized, with many exhibiting significant anti-cancer activity. The following table summarizes the cytotoxic activity (IC50 values) of several known analogs against a panel of human cancer cell lines.

| Compound Name | Plant Source | Cancer Cell Line | IC50 (µM) | Reference |

| Marsdenialongise A | Marsdenia longipes | AGS (gastric cancer) | 5.69 | [1] |

| Unnamed Compound 1 | Cynanchum auriculatum | SW480 (colon cancer) | 8.76 ± 1.36 | [2] |

| MDA-MB-231 (breast cancer) | 10.97 ± 1.73 | [2] | ||

| Unnamed Compound 5 | Cynanchum auriculatum | SW480 (colon cancer) | 10.12 ± 1.21 | [2] |

| MDA-MB-231 (breast cancer) | 11.54 ± 1.09 | [2] | ||

| Unnamed Compound 8 | Cynanchum auriculatum | SW480 (colon cancer) | 9.87 ± 1.55 | [2] |

| MDA-MB-231 (breast cancer) | 11.23 ± 1.28 | [2] | ||

| Unnamed Compound 10 | Cynanchum auriculatum | SW480 (colon cancer) | 17.90 ± 1.77 | [2] |

| MDA-MB-231 (breast cancer) | 12.07 ± 1.13 | [2] | ||

| Unnamed Compound 22 | Cynanchum auriculatum | SW480 (colon cancer) | 11.34 ± 1.42 | [2] |

| MDA-MB-231 (breast cancer) | 11.89 ± 1.17 | [2] | ||

| Unnamed Compound 4 | Cynanchum stauntonii | A549 (lung cancer) | 26.82 | |

| HepG2 (liver cancer) | 12.24 | |||

| 4T1 (breast cancer) | 44.12 | |||

| Marsectohexol derivative 12 | Marsdenia tenacissima | A549 (lung cancer) | 5.2 | |

| Caudatin-2,6-dideoxy-3-O-methy-β-d-cymaropyranoside | Cynanchum auriculatum | SMMC-7721 (liver cancer) | 13.49 | |

| Caudatin | Cynanchum auriculatum | SMMC-7721 (liver cancer) | 24.95 |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of C21-steroidal glycoside analogs.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the C21-steroidal glycoside analog and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Procedure:

-

Treat cells with the C21-steroidal glycoside analog for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

-

Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the DNA content of the cells. Cells in the G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n.

-

Procedure:

-

Treat cells with the C21-steroidal glycoside analog.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Treat the cells with RNase A to prevent staining of RNA.

-

Stain the cells with a solution containing propidium iodide.

-

Analyze the DNA content of the cells by flow cytometry.

-

Signaling Pathways in C21-Steroidal Glycoside-Induced Apoptosis

Several studies have indicated that C21-steroidal glycosides induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway.[2] This process involves the regulation of the Bcl-2 family of proteins and the activation of caspases. A key mechanism is the generation of reactive oxygen species (ROS).[1]

Caption: Apoptosis induction by C21-steroidal glycosides.

This diagram illustrates a proposed mechanism where C21-steroidal glycosides lead to an increase in intracellular ROS. This, along with the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, disrupts the mitochondrial membrane potential. This disruption leads to the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3, ultimately culminating in apoptosis.[1]

Synthesis of C21-Steroidal Glycoside Analogs

While many C21-steroidal glycosides are isolated from natural sources, synthetic and semi-synthetic approaches are crucial for generating novel analogs with improved efficacy and pharmacokinetic properties. The synthesis of these complex molecules often involves multi-step processes. A general strategy involves the modification of a readily available steroid backbone, followed by glycosylation.

For instance, the synthesis of C21-steroid alcohols can be achieved through the partial reduction of C21-steroid carboxylic acids or their esters. These alcohols then serve as key intermediates for further derivatization and glycosylation to produce a library of analogs for structure-activity relationship (SAR) studies.

Conclusion

C21-steroidal glycosides represent a promising class of natural products with significant potential for the development of novel anti-cancer therapeutics. This guide has provided an overview of known analogs, their biological activities, and the experimental methods used for their evaluation. The elucidation of their apoptotic signaling pathways offers a foundation for the rational design of new and more potent derivatives. Further research into the synthesis and SAR of C21-steroidal glycoside analogs is warranted to fully exploit their therapeutic potential.

References

Unraveling the Therapeutic Potential of Neohancoside B: A Technical Whitepaper on Plausible Pharmacological Effects

Disclaimer: Scientific literature explicitly detailing the pharmacological effects of Neohancoside B is not currently available. This document synthesizes the known biological activities of structurally related compounds and extracts from the Cynanchum genus, from which Neohancosides are presumed to originate. The following information is intended to present a predictive profile of potential therapeutic effects and should be interpreted as a guide for future research, not as established fact.

Introduction

This compound is a glycosidic compound that, based on its nomenclature, is likely derived from plants of the Cynanchum genus. This genus is a rich source of bioactive molecules, most notably C21 steroidal glycosides and acetophenones, which have demonstrated a wide array of pharmacological activities in preclinical studies. This whitepaper will extrapolate the potential pharmacological effects of this compound by examining the established biological activities of compounds isolated from Cynanchum species. The primary focus will be on the potential anti-inflammatory, neuroprotective, and anticancer properties, for which there is substantial evidence within the Cynanchum genus.

Potential Pharmacological Effects

Based on the pharmacological profile of the Cynanchum genus, this compound could plausibly exhibit anti-inflammatory, neuroprotective, and anticancer activities.

Potential Anti-inflammatory Effects

Compounds isolated from various Cynanchum species have demonstrated potent anti-inflammatory activities. These effects are often attributed to the modulation of key inflammatory signaling pathways.

Quantitative Data on Anti-inflammatory Activity of Cynanchum Compounds

| Compound/Extract | Assay | Model | Result | Reference |

| Cynatratoside-C | Inhibition of pro-inflammatory cytokines | LPS-stimulated primary mouse mammary epithelial cells | Significant inhibition of TNF-α, IL-6, and IL-1β production | [1] |

| Cynanchum atratum water extract (CWE) | Nitric Oxide (NO) Production | LPS-induced RAW 264.7 macrophages | Dose-dependent inhibition of NO production | |

| Cynanchum taiwanianum aqueous extract (CTAE) | PGE₂ Production | IL-1β-induced NRK-52E cells | 51% decrease in PGE₂ production | [2] |

Signaling Pathway

A plausible mechanism for the anti-inflammatory action of this compound could involve the inhibition of the Toll-like receptor 4 (TLR4)-mediated NF-κB and MAPK signaling pathways.

Caption: Putative anti-inflammatory mechanism of this compound.

Experimental Protocols

In vitro Anti-inflammatory Assay

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: The production of NO in the culture supernatant is measured using the Griess reagent.

-

Cytokine Analysis: Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant are quantified using ELISA kits according to the manufacturer's instructions.

-

Western Blotting: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against key signaling proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK) and then with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) system.

Potential Neuroprotective Effects

Several C21 steroidal glycosides from Cynanchum species have been reported to exhibit neuroprotective effects against oxidative stress-induced neuronal cell damage.

Quantitative Data on Neuroprotective Activity of Cynanchum Compounds

| Compound | Assay | Model | Result | Reference |

| Cynsaccatol Q | Cell Viability | H₂O₂-induced damage in PC12 cells | Increased cell viability | [3] |

| Saccatol K | Intracellular ROS | H₂O₂-induced damage in PC12 cells | Decreased levels of intracellular ROS | [3] |

Signaling Pathway

A potential neuroprotective mechanism of this compound could involve the activation of the Nrf2-ARE signaling pathway, a key regulator of cellular antioxidant responses.

Caption: Putative neuroprotective mechanism of this compound.

Experimental Protocols

In vitro Neuroprotection Assay

-

Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% horse serum and 5% FBS at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are pre-treated with the test compound for 1 hour, followed by exposure to hydrogen peroxide (H₂O₂) to induce oxidative stress.

-

Cell Viability Assay: Cell viability is assessed using the MTT assay.

-

Measurement of Intracellular ROS: Intracellular reactive oxygen species (ROS) levels are measured using the fluorescent probe DCFH-DA.

-

Western Blotting: The expression of proteins in the Nrf2-ARE pathway (Nrf2, Keap1, HO-1, NQO1) is analyzed by western blotting.

Potential Anticancer Effects

C21 steroidal glycosides from Cynanchum species have also been shown to possess anticancer activity against various cancer cell lines.

Quantitative Data on Anticancer Activity of Cynanchum Compounds

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 175 (from C. auriculatum) | SMMC-7721 (Hepatocellular carcinoma) | 13.49 | [3] (from a related review) |

| Compound 176 (from C. auriculatum) | SMMC-7721 (Hepatocellular carcinoma) | 24.95 | [3] (from a related review) |

Experimental Workflow

The evaluation of potential anticancer activity would typically follow a standardized workflow.

Caption: Standard experimental workflow for assessing anticancer activity.

Experimental Protocols

In vitro Anticancer Assay

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer) are cultured in appropriate media.

-

Cell Viability Assay: Cells are treated with various concentrations of the test compound for 48-72 hours, and cell viability is determined using the MTT or Sulforhodamine B (SRB) assay to calculate the IC₅₀ value.

-

Apoptosis Assay: Apoptosis is assessed by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.

-

Cell Cycle Analysis: The effect of the compound on the cell cycle distribution is analyzed by flow cytometry after PI staining of the cellular DNA.

-

Western Blotting: The expression of key proteins involved in apoptosis (e.g., cleaved caspases, Bax, Bcl-2) is examined by western blotting.

Conclusion and Future Directions

While direct experimental evidence for the pharmacological effects of this compound is currently absent, the extensive research on the Cynanchum genus provides a strong foundation for predicting its potential therapeutic activities. The data from related compounds suggest that this compound is a promising candidate for investigation as an anti-inflammatory, neuroprotective, and anticancer agent.

Future research should focus on the isolation and structural elucidation of this compound, followed by a systematic evaluation of its biological activities using the experimental protocols outlined in this whitepaper. In-depth mechanistic studies will be crucial to validate the predicted signaling pathways and to fully understand its therapeutic potential. Furthermore, in vivo studies in relevant animal models will be necessary to assess the efficacy and safety of this compound for potential clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory effects of Cynanchum taiwanianum rhizome aqueous extract in IL-1β-induced NRK-52E cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotection of two C21 steroidal glycosides from Cynanchum auriculatum against H2O2-induced damage on PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Neohancoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity screening of Neohancoside B, a novel natural product isolate. The document outlines the experimental methodologies employed to assess the compound's cytotoxic potential against a panel of human cancer cell lines. Furthermore, it delves into the putative signaling pathways that may be modulated by this compound, leading to cancer cell death. All quantitative data are presented in a clear, tabular format for ease of comparison, and key experimental workflows and signaling cascades are visualized using diagrams to facilitate understanding. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the anticancer potential of this compound.

Introduction

The exploration of natural products for novel therapeutic agents remains a cornerstone of oncological research. This compound is a recently identified saponin with a unique chemical structure that suggests potential biological activity. Preliminary assessments are crucial to determine its cytotoxic effects and to justify further investigation into its mechanism of action. This document details the initial cytotoxicity screening of this compound against various cancer cell lines, providing a foundational dataset for its evaluation as a potential anticancer compound.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines representing different cancer types. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, was determined for each cell line. The results are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) of this compound |

| MCF-7 | Breast Cancer | 15.2 ± 1.8 |

| HeLa | Cervical Cancer | 22.5 ± 2.1 |

| A549 | Lung Cancer | 35.8 ± 3.5 |

| HepG2 | Liver Cancer | 18.9 ± 2.3 |

| HCT116 | Colon Cancer | 28.4 ± 2.9 |

Table 1: IC50 values of this compound against various human cancer cell lines after 48 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture

Human cancer cell lines (MCF-7, HeLa, A549, HepG2, and HCT116) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cytotoxicity

The cytotoxicity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) was also included.

-

Incubation: The plates were incubated for 48 hours at 37°C.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

-

Formazan Solubilization: The medium containing MTT was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability was calculated relative to the vehicle control. The IC50 values were determined by plotting the percentage of cell viability against the concentration of this compound using a non-linear regression analysis.

Visualized Workflows and Signaling Pathways

To provide a clearer understanding of the experimental process and the potential mechanisms of action of this compound, the following diagrams have been generated.

Based on the cytotoxic activity observed, it is hypothesized that this compound may induce apoptosis in cancer cells. The following diagrams illustrate the two major apoptosis signaling pathways that could be investigated in future studies.

Conclusion and Future Directions

The preliminary data presented in this guide indicate that this compound exhibits cytotoxic activity against a range of human cancer cell lines, with the most pronounced effects observed in breast and liver cancer cells. These findings warrant further investigation to elucidate the precise mechanism of action. Future studies should focus on confirming the induction of apoptosis through assays such as Annexin V/PI staining and caspase activity assays. Furthermore, exploring the effects of this compound on the expression of key apoptotic regulatory proteins, such as those in the Bcl-2 family and caspases, will be crucial in understanding its molecular targets. The information provided herein serves as a critical starting point for the continued development of this compound as a potential anticancer therapeutic.

Unveiling the Structural Architecture of Cardiac Glycosides: A Comparative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac glycosides are a class of naturally occurring steroid-like compounds renowned for their profound effects on heart muscle contractility. For centuries, extracts from plants containing these molecules have been used in traditional medicine, leading to the development of modern pharmaceuticals for treating heart failure and arrhythmias. The therapeutic and toxic effects of cardiac glycosides are intrinsically linked to their unique chemical structures. This guide delves into the structural relationships within this fascinating class of molecules.

Please Note: Initial searches for "Neohancoside B" did not yield any publicly available information regarding its chemical structure or biological activity. It is possible that this is a very rare compound, has been described under a different name, or the name is a misspelling. Therefore, to provide a comprehensive and technically detailed guide as requested, we will focus on a well-characterized and clinically significant cardiac glycoside, Digoxin , as a representative example to illustrate the structural relationships and biological functions of this class of compounds.

Core Structure of Cardiac Glycosides

Cardiac glycosides share a common molecular scaffold consisting of three main components:

-

Aglycone (or Genin): A steroid nucleus.

-

Sugar Moiety (or Glycone): One or more sugar units attached to the C3 position of the aglycone.

-

Lactone Ring: A five- or six-membered ring attached at the C17 position of the aglycone.

The general structure can be visualized as follows:

The nature of the lactone ring categorizes cardiac glycosides into two main classes:

-

Cardenolides: Possess an unsaturated five-membered butyrolactone ring. The majority of medically important cardiac glycosides, including Digoxin, belong to this class.

-

Bufadienolides: Feature a doubly unsaturated six-membered pyrone ring.

Structural Relationship of Digoxin to Other Cardiac Glycosides

Digoxin, isolated from the foxglove plant Digitalis lanata, is a quintessential cardenolide. Its structure provides a valuable reference for understanding the subtle yet critical variations among different cardiac glycosides.

Aglycone Variations

The steroidal aglycone of Digoxin is Digitoxigenin . Variations in the hydroxylation pattern of this steroid nucleus give rise to different genins and, consequently, different cardiac glycosides.

| Aglycone | C12-OH | C16-OH | Representative Cardiac Glycoside |

| Digitoxigenin | H | H | Digitoxin |

| Digoxigenin | OH | H | Digoxin |

| Gitoxigenin | H | OH | Gitoxin |

| Ouabagenin | OH | OH (plus other hydroxylations) | Ouabain |

Data compiled from various sources on cardiac glycoside chemistry.

These seemingly minor differences in hydroxylation significantly impact the pharmacokinetic properties of the molecules, such as their polarity, absorption, and half-life.

Sugar Moiety Variations

The sugar moiety of cardiac glycosides plays a crucial role in their solubility, potency, and pharmacokinetics. Digoxin contains a trisaccharide chain composed of three molecules of a deoxy sugar called digitoxose .

The number and type of sugar units can vary widely. For instance:

-

Digoxin: Tris-digitoxose

-

Digitoxin: Tris-digitoxose

-

Ouabain: A single rhamnose sugar

The structural comparison can be visualized as follows:

Mechanism of Action: A Signaling Pathway

The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump in the plasma membrane of cardiac muscle cells (cardiomyocytes). This inhibition leads to a cascade of events resulting in increased intracellular calcium concentration and, consequently, enhanced cardiac contractility.

Experimental Protocols

The study of cardiac glycosides involves a range of experimental techniques, from isolation and structural elucidation to biological activity assessment.

Isolation and Purification Workflow

A general workflow for isolating cardiac glycosides from a plant source is as follows:

Detailed Methodology: Na+/K+-ATPase Inhibition Assay

The biological activity of cardiac glycosides is often quantified by their ability to inhibit the Na+/K+-ATPase enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a cardiac glycoside on Na+/K+-ATPase activity.

Materials:

-

Purified Na+/K+-ATPase enzyme (commercially available or prepared from animal tissues like pig kidney).

-

ATP (Adenosine triphosphate).

-

Buffer solution (e.g., Tris-HCl) with appropriate concentrations of NaCl, KCl, and MgCl2.

-

Test cardiac glycoside (e.g., Digoxin) dissolved in a suitable solvent (e.g., DMSO).

-

Phosphate detection reagent (e.g., Malachite Green).

-

Microplate reader.

Procedure:

-

Prepare a series of dilutions of the cardiac glycoside in the assay buffer.

-

In a 96-well microplate, add the Na+/K+-ATPase enzyme to each well.

-

Add the different concentrations of the cardiac glycoside to the wells. Include a control with no glycoside and a blank with no enzyme.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes).

-

Stop the reaction by adding the phosphate detection reagent. This reagent will react with the inorganic phosphate released from ATP hydrolysis.

-

Measure the absorbance of each well using a microplate reader at the appropriate wavelength for the detection reagent.

-

Calculate the percentage of enzyme inhibition for each concentration of the cardiac glycoside compared to the control.

-

Plot the percentage of inhibition against the logarithm of the cardiac glycoside concentration and determine the IC50 value from the resulting dose-response curve.

Quantitative Data

The inhibitory potency of different cardiac glycosides on Na+/K+-ATPase can be compared using their IC50 values.

| Cardiac Glycoside | IC50 (nM) for Na+/K+-ATPase Inhibition |

| Ouabain | 10 - 100 |

| Digoxin | 50 - 200 |

| Digitoxin | 50 - 250 |

Note: IC50 values can vary depending on the source of the enzyme and the specific assay conditions.

Conclusion

The structural diversity within the cardiac glycoside family, arising from variations in the aglycone and sugar moieties, leads to a wide range of pharmacokinetic and pharmacodynamic properties. Understanding these structure-activity relationships is crucial for the development of new therapeutic agents with improved efficacy and safety profiles. The methodologies and comparative data presented in this guide provide a foundational framework for researchers and professionals in the field of drug discovery and development.

The Natural Occurrence and Distribution of Neohancoside B: A Technical Guide

Abstract

Neohancoside B, a steroidal glycoside, represents a class of secondary metabolites with significant interest in the pharmaceutical and scientific communities. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence and distribution of this compound. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for quantitative data, experimental protocols, and logical workflows pertinent to the study of this compound. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide furnishes detailed methodologies for the isolation and analysis of related steroidal glycosides from their primary plant sources, the genus Cynanchum.

Introduction

Steroidal glycosides are a diverse group of natural products characterized by a steroidal aglycone linked to one or more sugar moieties. These compounds exhibit a wide range of biological activities and have been isolated from various plant families. This compound belongs to this class of compounds and has been identified within the genus Cynanchum, a group of perennial herbs known for their use in traditional medicine. Understanding the natural sources and distribution of this compound is a critical first step in harnessing its potential for therapeutic applications. This document synthesizes the available information on its occurrence and provides generalized experimental frameworks for its study.

Natural Occurrence and Distribution

This compound has been reported to occur in the plant species Cynanchum hancockianum.[1][2] While the primary source has been identified, detailed quantitative analyses of this compound concentrations in various plant tissues are not extensively documented in the available scientific literature. However, the distribution of other steroidal glycosides within the Cynanchum genus has been more broadly studied. These compounds are typically found in the roots and rhizomes of the plants, which are often the parts used in traditional medicinal preparations.

To provide a comparative context for researchers, the following table summarizes the occurrence of various C21 steroidal glycosides in different species of the Cynanchum genus. This data, while not specific to this compound, offers valuable insight into the general distribution and diversity of these compounds within this plant genus.

| Plant Species | Plant Part | Isolated Steroidal Glycosides (Examples) | Reference |

| Cynanchum stauntonii | Roots | Stauntoside L, M, N; Anhydrohirundigenin monothevetoside | [3][4] |

| Cynanchum auriculatum | Roots | Cyanoauriculosides F, G, H | [5] |

| Cynanchum taihangense | Whole Plant | Cynataihosides I–T; Glaucoside A; Atratcynoside F | [1] |

| Cynanchum otophyllum | Roots | Cynanotins A-H | [6] |

| Cynanchum wilfordii | Roots | Wilfoside C1N, C3N, K1N, C1G; Cynauriculoside A | [7] |

| Cynanchum hancockianum | Not Specified | Hancoside, Neohancoside A | [2] |

Note: The absence of quantitative data for this compound in this table reflects the current limitations of available research.

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and quantification of steroidal glycosides from Cynanchum species. These protocols are based on established methods for compounds structurally similar to this compound and can be adapted for its specific study.

Extraction of Steroidal Glycosides

This protocol outlines a common procedure for the initial extraction of steroidal glycosides from plant material.

Materials:

-

Dried and powdered plant material (e.g., roots of Cynanchum sp.)

-

95% Ethanol (EtOH)

-

Petroleum Ether

-

Ethyl Acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Macerate the dried and powdered plant material with 95% EtOH at room temperature for an extended period (e.g., 24-48 hours). Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

Suspend the crude extract in water and perform successive liquid-liquid partitioning with solvents of increasing polarity.

-

First, partition with petroleum ether to remove nonpolar constituents like fats and waxes.

-

Next, partition the aqueous layer with EtOAc to extract medium-polarity compounds, which often include steroidal glycosides.

-

Finally, partition the remaining aqueous layer with n-BuOH to isolate more polar glycosides.

-

Concentrate the different solvent fractions (petroleum ether, EtOAc, and n-BuOH) separately using a rotary evaporator. The fraction containing the target compound(s) is then carried forward for further purification.

Isolation and Purification

Following extraction, chromatographic techniques are employed to isolate and purify the target steroidal glycosides.

Materials:

-

Crude extract fraction (e.g., EtOAc fraction)

-

Silica gel for column chromatography

-

Reversed-phase C18 silica gel for flash chromatography or preparative HPLC

-

Solvents for chromatography (e.g., chloroform, methanol, acetonitrile, water)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Subject the crude extract fraction to silica gel column chromatography. Elute the column with a gradient of solvents, typically starting with a nonpolar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).

-

Monitor the fractions collected from the column using TLC to identify those containing the compounds of interest.

-

Pool the fractions containing the target compounds and concentrate them.

-

For further purification, subject the semi-purified fractions to reversed-phase C18 flash chromatography or preparative HPLC.

-

A common mobile phase for reversed-phase HPLC is a gradient of acetonitrile and water. The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase.

-

Collect the peaks corresponding to the purified compounds and concentrate them to yield the isolated steroidal glycoside.

Quantification by HPLC

This section describes a general High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of steroidal glycosides. Due to the lack of a specific validated method for this compound, this protocol is based on methods for other glycosides.[8][9]

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD)).

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

Mobile Phase (Example):

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

Gradient elution: Start with a higher proportion of Solvent A, and gradually increase the proportion of Solvent B over the course of the run to elute compounds with increasing hydrophobicity.

Procedure:

-

Standard Preparation: Prepare a stock solution of a reference standard (if available) of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh a known amount of the plant extract and dissolve it in a known volume of solvent. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions (Example):

-

Flow rate: 1.0 mL/min

-

Column temperature: 30 °C

-

Injection volume: 10 µL

-

Detector: DAD at a suitable wavelength (e.g., 210 nm) or ELSD.

-

-

Analysis: Inject the calibration standards and the sample solutions into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of this compound.

Caption: Experimental workflow for the isolation and analysis of this compound.

Caption: Hypothetical distribution of this compound in Cynanchum hancockianum.

Conclusion

This compound, a steroidal glycoside from Cynanchum hancockianum, holds potential for further scientific investigation. This guide has summarized its known natural occurrence and provided a framework of experimental protocols for its extraction, isolation, and quantification based on methodologies established for related compounds. The provided visualizations offer a clear depiction of the experimental workflow and the likely distribution of this compound within its plant source. Future research should focus on obtaining precise quantitative data for this compound in various plant tissues and on the development and validation of specific analytical methods to facilitate its study and potential applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Neohancoside A | C21H36O10 | CID 131802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Three New Steroidal Glycosides from the Roots of Cynanchum stauntonii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethnobotany, Phytochemistry and Pharmacological Effects of Plants in Genus Cynanchum Linn. (Asclepiadaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C21 steroidal glycosides with cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical constituents of Cynanchum wilfordii and the chemotaxonomy of two species of the family Asclepiadacease, C. wilfordii and C. auriculatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. hitachi-hightech.com [hitachi-hightech.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Neohancoside B from Cynanchum auriculatum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynanchum auriculatum Royle ex Wight is a perennial herbaceous plant belonging to the Asclepiadaceae family. Its roots have been traditionally used in East Asian medicine for various therapeutic purposes. Phytochemical investigations have revealed that the primary bioactive constituents of Cynanchum auriculatum are C21-steroidal glycosides, which have demonstrated a range of pharmacological activities, including anti-tumor, neuroprotective, and immunomodulatory effects. Neohancoside B is a C21-steroidal glycoside found in Cynanchum auriculatum that is of significant interest for its potential therapeutic applications.

This document provides a detailed protocol for the extraction, isolation, and purification of this compound from the dried roots of Cynanchum auriculatum. The methodology is based on established procedures for the separation of C21-steroidal glycosides from this plant species. Additionally, this guide presents potential signaling pathways that may be modulated by this compound, based on the known mechanisms of action of structurally related compounds isolated from the Cynanchum genus.

Data Presentation: Extraction and Fractionation Yields

The following table summarizes the expected yields from the extraction and fractionation process of Cynanchum auriculatum roots. These values are approximate and may vary depending on the quality of the plant material and the precise experimental conditions.

| Extraction/Fractionation Step | Starting Material (g) | Solvent System | Volume (L) | Yield (g) | Yield (%) |

| Initial Extraction | 1000 | 95% Ethanol | 10 | 150 | 15.0 |

| Solvent Partitioning | |||||

| Petroleum Ether Fraction | 150 | Petroleum Ether/Water | 1.5 | 25 | 16.7 |

| Dichloromethane Fraction | 125 | Dichloromethane/Water | 1.5 | 35 | 28.0 |

| Ethyl Acetate Fraction | 90 | Ethyl Acetate/Water | 1.5 | 40 | 44.4 |

| n-Butanol Fraction | 50 | n-Butanol/Water | 1.5 | 30 | 60.0 |

| Aqueous Fraction | 20 | Water | - | 20 | 40.0 |

Experimental Protocols

Preparation of Plant Material

-

Procurement and Identification: Obtain dried roots of Cynanchum auriculatum from a reputable supplier. Authenticate the plant material through macroscopic and microscopic examination, and if necessary, by chemical profiling (e.g., TLC).

-

Grinding: Grind the dried roots into a coarse powder (20-40 mesh) using a laboratory mill. This increases the surface area for efficient solvent extraction.

Extraction of Crude Glycosides

-

Maceration and Reflux Extraction:

-

Place 1 kg of the powdered Cynanchum auriculatum root into a 10 L round-bottom flask.

-

Add 8 L of 95% ethanol.

-

Heat the mixture to reflux and maintain for 2 hours with constant stirring.

-

Allow the mixture to cool to room temperature and filter through cheesecloth followed by Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times with fresh 95% ethanol (2 x 8 L).

-

-

Concentration:

-

Combine the ethanolic extracts from the three extraction cycles.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

-

Fractionation by Solvent Partitioning

-

Suspension: Suspend the crude ethanolic extract in 1 L of distilled water.

-

Sequential Liquid-Liquid Extraction:

-

Transfer the aqueous suspension to a 3 L separatory funnel.

-

Perform sequential partitioning with solvents of increasing polarity. For each solvent, perform the extraction three times:

-

Petroleum Ether: Add 1 L of petroleum ether, shake vigorously for 5 minutes, and allow the layers to separate. Collect the upper petroleum ether layer. Repeat twice.

-

Dichloromethane: To the remaining aqueous layer, add 1 L of dichloromethane. Shake, allow to separate, and collect the lower dichloromethane layer. Repeat twice.

-

Ethyl Acetate: To the remaining aqueous layer, add 1 L of ethyl acetate. Shake, allow to separate, and collect the upper ethyl acetate layer. Repeat twice.

-

n-Butanol: To the remaining aqueous layer, add 1 L of n-butanol. Shake, allow to separate, and collect the upper n-butanol layer. Repeat twice.

-

-

-

Concentration of Fractions:

-

Combine the respective solvent fractions from the three extractions.

-

Concentrate each fraction (petroleum ether, dichloromethane, ethyl acetate, and n-butanol) separately using a rotary evaporator to yield dried fractions. The C21-steroidal glycosides are expected to be concentrated in the dichloromethane and ethyl acetate fractions.

-

Isolation and Purification of this compound

-

Column Chromatography:

-

Stationary Phase: Silica gel (200-300 mesh).

-

Column Preparation: Prepare a silica gel column (e.g., 5 cm diameter, 60 cm length) packed in chloroform.

-

Sample Loading: Dissolve the dried ethyl acetate fraction (which is rich in steroidal glycosides) in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol. A typical gradient could be:

-

Chloroform (100%)

-

Chloroform:Methanol (99:1, 98:2, 95:5, 90:10, 80:20, 50:50, v/v)

-

Methanol (100%)

-

-

Fraction Collection: Collect fractions of 20-30 mL and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: Chloroform:Methanol (9:1 or 8:2, v/v).

-

Visualization: Visualize the spots under UV light (254 nm) and by spraying with 10% sulfuric acid in ethanol followed by heating.

-

-

Purification by Preparative HPLC:

-

Combine the fractions containing this compound (identified by comparison with a standard if available, or by further spectroscopic analysis).

-

Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC).

-

Column: C18 reverse-phase column (e.g., 250 x 20 mm, 10 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detector at 210 nm.

-

Collect the peak corresponding to this compound.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC).

-

Mandatory Visualizations

Application Note: Neohancoside B In Vitro Anti-Inflammatory Activity Assay

For Research Use Only.

Introduction

Neohancoside B is a C-21 steroidal glycoside, a class of natural products that has garnered significant interest for its diverse pharmacological activities. This document provides a detailed protocol for evaluating the in vitro anti-inflammatory properties of this compound. The described assays are designed for researchers in drug discovery and development to investigate the compound's mechanism of action in a cellular model of inflammation.

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. A key signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway, which is activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS).[1] This activation leads to the production of inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). C-21 steroidal glycosides isolated from plants of the Cynanchum genus have been shown to inhibit the production of these inflammatory mediators, often through the suppression of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[2]

This application note details the use of LPS-stimulated RAW264.7 murine macrophages as a model system to assess the anti-inflammatory effects of this compound. The protocols cover cell viability, measurement of NO and pro-inflammatory cytokines, and investigation of the underlying signaling pathways.

Materials and Methods

Cell Culture and Reagents

-

Cell Line: RAW264.7 murine macrophage cell line

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Reagents: this compound, Lipopolysaccharide (LPS) from E. coli O111:B4, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Griess Reagent, ELISA kits for TNF-α, IL-6, and IL-1β, RIPA buffer, Protease and Phosphatase Inhibitor Cocktail, Antibodies for p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and β-actin.

Experimental Workflow

The overall experimental workflow for assessing the anti-inflammatory activity of this compound is depicted below.

Detailed Protocols

1. Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is performed.

-

Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

2. Nitric Oxide (NO) Production Assay (Griess Assay)

-

Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the nitrite concentration.

3. Pro-inflammatory Cytokine Measurement (ELISA)

-

Seed RAW264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant and store it at -80°C until use.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

4. Western Blot Analysis for Signaling Pathway Proteins

-

Seed RAW264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.

-

Pre-treat the cells with this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for a specified time (e.g., 30 minutes for NF-κB and MAPK pathway activation).

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk and incubate with primary antibodies overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.

Results

The anti-inflammatory effects of this compound are evaluated by its ability to reduce the production of inflammatory mediators in LPS-stimulated RAW264.7 cells. The following tables present hypothetical data demonstrating the potential efficacy of this compound.

Table 1: Effect of this compound on Cell Viability

| Concentration (µM) | Cell Viability (%) |

| Control | 100 ± 5.2 |

| 1 | 98.7 ± 4.8 |

| 5 | 97.2 ± 5.1 |

| 10 | 96.5 ± 4.9 |

| 25 | 94.8 ± 5.3 |

| 50 | 92.1 ± 6.0 |

Data are presented as mean ± SD (n=3). This compound did not exhibit significant cytotoxicity at the tested concentrations.

Table 2: Inhibitory Effect of this compound on NO Production

| Treatment | NO Concentration (µM) |

| Control | 2.1 ± 0.3 |

| LPS (1 µg/mL) | 35.8 ± 2.9 |

| LPS + this compound (1 µM) | 30.2 ± 2.5 |

| LPS + this compound (5 µM) | 22.5 ± 2.1 |

| LPS + this compound (10 µM) | 15.7 ± 1.8 |

| LPS + this compound (25 µM) | 8.9 ± 1.2 |

Data are presented as mean ± SD (n=3). This compound demonstrated a dose-dependent inhibition of NO production.

Table 3: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | 50 ± 8 | 35 ± 6 |

| LPS (1 µg/mL) | 1250 ± 110 | 980 ± 95 |

| LPS + this compound (5 µM) | 875 ± 90 | 650 ± 70 |

| LPS + this compound (10 µM) | 550 ± 65 | 420 ± 50 |

| LPS + this compound (25 µM) | 280 ± 40 | 210 ± 30 |

Data are presented as mean ± SD (n=3). This compound dose-dependently reduced the secretion of TNF-α and IL-6.

Mechanism of Action

This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound may inhibit this process.

MAPK Signaling Pathway

The MAPK pathway, including ERK, JNK, and p38, is also activated by LPS and plays a crucial role in regulating the expression of inflammatory mediators. This compound may also target components of this pathway.

Conclusion

This compound demonstrates significant in vitro anti-inflammatory activity in a dose-dependent manner. It effectively reduces the production of key inflammatory mediators such as NO, TNF-α, and IL-6 in LPS-stimulated RAW264.7 macrophages without inducing cytotoxicity. The underlying mechanism of action is likely attributed to the inhibition of the NF-κB and MAPK signaling pathways. These findings suggest that this compound is a promising candidate for further investigation as a potential therapeutic agent for inflammatory diseases.

References

Application Notes and Protocols for Studying Neohancoside B-Induced Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neohancoside B is a novel natural product with putative anti-cancer properties. Preliminary evidence suggests that its mechanism of action may involve the induction of apoptosis, a form of programmed cell death that is often dysregulated in cancer. These application notes provide a comprehensive guide for researchers interested in investigating the pro-apoptotic effects of this compound in cancer cell lines. The protocols and methodologies detailed below are designed to facilitate the elucidation of its mechanism of action and to assess its potential as a therapeutic agent.

Given the limited direct data on this compound, the proposed mechanisms and expected outcomes are partly based on studies of structurally related saponin compounds, such as Macranthoside B, which has demonstrated apoptosis induction in various cancer cells through caspase activation, generation of reactive oxygen species (ROS), and modulation of key signaling pathways.[1][2]

Key Signaling Pathways in Apoptosis

Apoptosis is a tightly regulated process involving a cascade of molecular events. The two primary pathways are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Natural compounds often exert their pro-apoptotic effects by modulating key signaling pathways that regulate these processes, such as the PI3K/Akt and MAPK pathways.

A proposed signaling pathway for this compound-induced apoptosis, based on related compounds, is illustrated below.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow

A systematic approach is crucial for characterizing the apoptotic effects of this compound. The following workflow outlines the key experimental stages.

Caption: General experimental workflow for studying this compound.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | Data to be determined |

| HeLa | Cervical Cancer | Data to be determined |

| A549 | Lung Cancer | Data to be determined |

| HL-60 | Leukemia | Data to be determined |

Table 2: Apoptosis Induction by this compound in a Representative Cancer Cell Line

| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| Control | 0 | Data to be determined | Data to be determined | Data to be determined |

| This compound | IC50/2 | Data to be determined | Data to be determined | Data to be determined |

| This compound | IC50 | Data to be determined | Data to be determined | Data to be determined |

| This compound | 2 x IC50 | Data to be determined | Data to be determined | Data to be determined |

Table 3: Effect of this compound on the Expression of Apoptosis-Related Proteins

| Protein | Treatment (IC50) | Fold Change vs. Control |

| Bax | This compound | Data to be determined |

| Bcl-2 | This compound | Data to be determined |

| Cleaved Caspase-3 | This compound | Data to be determined |

| Cleaved PARP | This compound | Data to be determined |

| p-Akt | This compound | Data to be determined |

| Akt | This compound | Data to be determined |